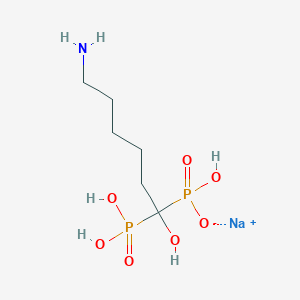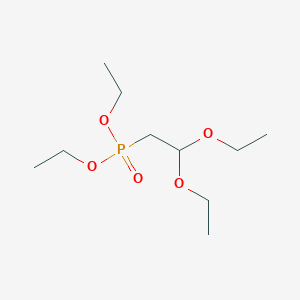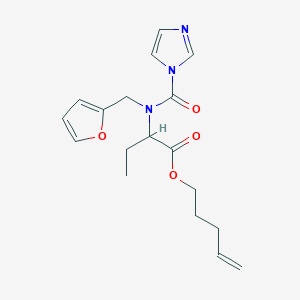
Nicotinic acid, 2-(methylthio)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 2-(methylthio)ethyl ester, also known as S-Methyl nicotinate, is a chemical compound that is widely used in scientific research. It is an ester of nicotinic acid and is commonly used as a substrate for enzymatic assays. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is not fully understood. However, it is known to act as a substrate for enzymes that catalyze the oxidation of NADH to NAD+. This reaction is important in many metabolic pathways, including the citric acid cycle and the electron transport chain.
Efectos Bioquímicos Y Fisiológicos
Nicotinic acid, 2-(methylthio)ethyl ester nicotinate has been found to have several biochemical and physiological effects. It has been shown to increase blood flow and oxygen delivery to tissues, which may be beneficial in the treatment of certain diseases. This compound has also been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Nicotinic acid, 2-(methylthio)ethyl ester nicotinate in lab experiments include its well-established synthesis method, its availability, and its ability to act as a substrate for several enzymes. However, there are some limitations to its use. For example, it may not be suitable for use in certain assays, and it may have side effects that could interfere with experimental results.
Direcciones Futuras
There are several future directions for research on Nicotinic acid, 2-(methylthio)ethyl ester nicotinate. One area of interest is its potential use in the treatment of various diseases, such as cardiovascular disease and neurodegenerative disorders. Another area of research is the development of new compounds based on Nicotinic acid, 2-(methylthio)ethyl ester nicotinate, which may have improved properties and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
In conclusion, Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is a valuable tool for studying various biological processes. Its well-established synthesis method, availability, and ability to act as a substrate for several enzymes make it a popular choice for enzymatic assays. This compound has several biochemical and physiological effects, and its potential use in the treatment of various diseases warrants further research.
Métodos De Síntesis
Nicotinic acid, 2-(methylthio)ethyl ester nicotinate can be synthesized through the esterification of nicotinic acid with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization. This method of synthesis is widely used in research laboratories and has been well established in the literature.
Aplicaciones Científicas De Investigación
Nicotinic acid, 2-(methylthio)ethyl ester nicotinate is commonly used in enzymatic assays to study the activity of various enzymes. It is a substrate for several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in many metabolic pathways. This compound is also used in the synthesis of other compounds, such as nicotinamide riboside, which has been found to have anti-aging effects.
Propiedades
Número CAS |
101952-67-4 |
|---|---|
Nombre del producto |
Nicotinic acid, 2-(methylthio)ethyl ester |
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
2-methylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-5-12-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
Clave InChI |
RBIKYSUIHYRVQL-UHFFFAOYSA-N |
SMILES |
CSCCOC(=O)C1=CN=CC=C1 |
SMILES canónico |
CSCCOC(=O)C1=CN=CC=C1 |
Otros números CAS |
101952-67-4 |
Sinónimos |
2-methylsulfanylethyl pyridine-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)




